

An In-depth Technical Guide to (3-Bromopyridin-2-yl)methanol-d2

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Compound of Interest

Compound Name: (3-Bromopyridin-2-yl)methanol-d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3-Bromopyridin-2-yl)methanol-d2**, a deuterated isotopologue of (3-Bromopyridin-2-yl)methanol. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications, with a focus on its role as an internal standard in bioanalytical studies.

Chemical Structure and Properties

(3-Bromopyridin-2-yl)methanol-d2 is a pyridine derivative where the two hydrogen atoms of the hydroxymethyl group are replaced with deuterium. This isotopic labeling is crucial for its primary application as an internal standard in quantitative mass spectrometry-based assays.

Table 1: Chemical and Physical Properties of **(3-Bromopyridin-2-yl)methanol-d2** and its Non-Deuterated Analog

Property	(3-Bromopyridin-2-yl)methanol-d2	(3-Bromopyridin-2-yl)methanol
Molecular Formula	C ₆ H ₄ D ₂ BrNO	C ₆ H ₆ BrNO[1]
Molecular Weight	190.03 g/mol [2]	188.02 g/mol [1]
CAS Number	2170188-53-9[2]	52378-64-0[1]
IUPAC Name	(3-Bromopyridin-2-yl)met(an-d2)ol	(3-Bromopyridin-2-yl)methanol
Appearance	Predicted: Solid	Solid
Boiling Point	Not available	260.9±25.0 °C (Predicted)[3]
Density	Not available	1.668±0.06 g/cm ³ (Predicted) [3]

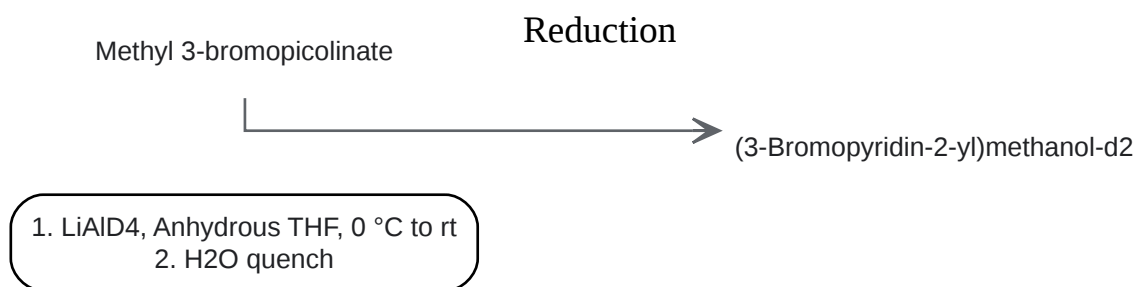
Synthesis and Characterization

While a specific detailed experimental protocol for the synthesis of **(3-Bromopyridin-2-yl)methanol-d2** is not readily available in the reviewed literature, a plausible synthetic route can be devised based on established chemical transformations. The most common approach for introducing deuterium at a specific position is through the reduction of a suitable precursor with a deuterated reducing agent.

Proposed Experimental Protocol for Synthesis

A likely synthetic pathway involves the reduction of a commercially available precursor, such as methyl 3-bromopicolinate or 3-bromopicolinaldehyde, using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).

Scheme 1: Proposed Synthesis of **(3-Bromopyridin-2-yl)methanol-d2**



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Caption: Proposed synthesis of **(3-Bromopyridin-2-yl)methanol-d2**.

Detailed Methodology:

- **Preparation of the Reaction Mixture:** To a solution of methyl 3-bromopicolinate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, a solution of lithium aluminum deuteride (LiAlD₄) (1.1 eq) in anhydrous THF is added dropwise.
- **Reaction:** The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining the temperature below 20 °C.
- **Extraction and Purification:** The resulting suspension is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford **(3-Bromopyridin-2-yl)methanol-d2**.

Spectroscopic Characterization

While experimental spectra for **(3-Bromopyridin-2-yl)methanol-d2** are not publicly available, the expected spectroscopic data can be predicted based on the structure and data from its non-deuterated analog.

Table 2: Predicted Spectroscopic Data for **(3-Bromopyridin-2-yl)methanol-d2**

Technique	Predicted Observations
¹ H NMR	The characteristic singlet for the methylene protons (-CH ₂ OH) in the non-deuterated compound (around 4.7 ppm) will be absent. The aromatic proton signals of the pyridine ring will remain.
¹³ C NMR	The carbon of the deuterated methylene group (-CD ₂ OH) will show a triplet in the proton-coupled spectrum due to C-D coupling and will have a significantly lower intensity in the proton-decoupled spectrum compared to the non-deuterated analog.
Mass Spec.	The molecular ion peak will be observed at m/z 190/192, reflecting the isotopic pattern of bromine and the presence of two deuterium atoms. This is a 2-unit mass shift compared to the non-deuterated compound (m/z 188/190).
IR Spec.	The C-D stretching vibrations will appear in the region of 2100-2250 cm ⁻¹ , which is a lower frequency than the C-H stretching vibrations (around 2850-3000 cm ⁻¹) of the non-deuterated analog. The O-H stretching band will be present.

Applications in Drug Development and Research

The primary application of **(3-Bromopyridin-2-yl)methanol-d2** is as an internal standard in quantitative bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[2] Deuterated internal standards are considered the gold standard in quantitative bioanalysis for several reasons:

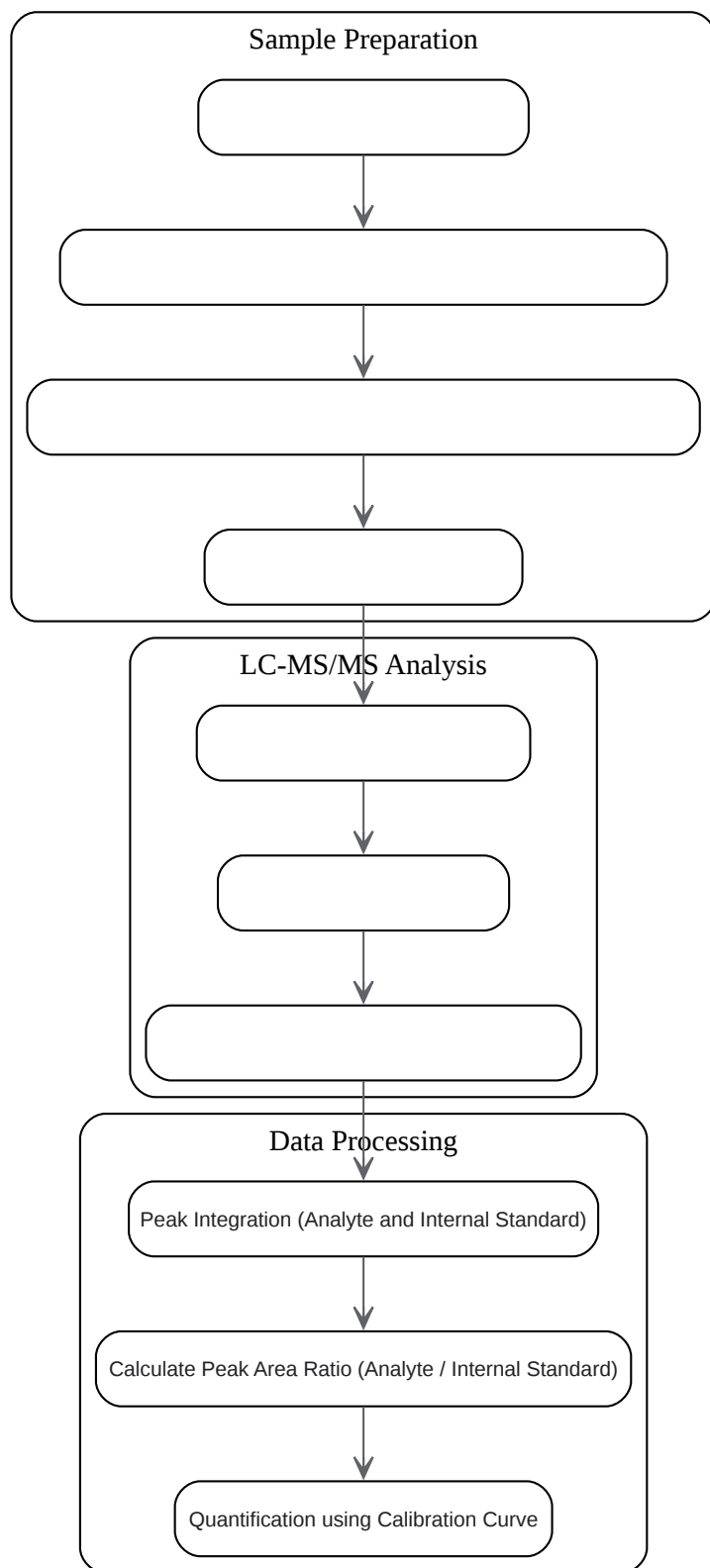
- **Similar Physicochemical Properties:** They have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation,

chromatography, and ionization.[4]

- Co-elution: The deuterated standard co-elutes with the analyte, which helps to compensate for matrix effects that can suppress or enhance the analyte signal.[5]
- Improved Accuracy and Precision: The use of a deuterated internal standard corrects for variability in extraction recovery, injection volume, and instrument response, leading to more accurate and precise quantification.[5][6]

Experimental Workflow: Use as an Internal Standard in LC-MS/MS

The following diagram illustrates the typical workflow for using **(3-Bromopyridin-2-yl)methanol-d2** as an internal standard for the quantification of its non-deuterated analog in a biological matrix (e.g., plasma).



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Caption: Workflow for the use of **(3-Bromopyridin-2-yl)methanol-d2** as an internal standard.

Conclusion

(3-Bromopyridin-2-yl)methanol-d2 is a valuable tool for researchers and scientists in the field of drug development and bioanalysis. Its primary utility as a deuterated internal standard allows for highly accurate and precise quantification of its non-deuterated analog in complex biological matrices. The synthetic route, while not explicitly documented, can be reliably predicted based on standard organic chemistry principles. The information provided in this guide serves as a comprehensive resource for the effective utilization of this compound in a research setting.

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